Home > Products > Screening Compounds P110358 > 3-(1-Ethyl-1H-pyrazol-4-YL)aniline
3-(1-Ethyl-1H-pyrazol-4-YL)aniline - 1247719-87-4

3-(1-Ethyl-1H-pyrazol-4-YL)aniline

Catalog Number: EVT-1742835
CAS Number: 1247719-87-4
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Chloro-N-{methyl]-3-(trifluoromethyl)benzamide (SSR504734)

Compound Description: SSR504734 is a known glycine transporter 1 (GlyT1) inhibitor. []

Relevance: This compound serves as a starting point for the development of novel GlyT1 inhibitors, including one that is structurally related to 3-(1-Ethyl-1H-pyrazol-4-yl)aniline. The core structure of SSR504734, specifically the benzamide moiety linked to a substituted piperidine ring, is modified by introducing heteroaromatic rings to enhance its inhibitory activity. These modifications ultimately lead to the discovery of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (7w), a potent GlyT1 inhibitor containing the 1-ethyl-1H-pyrazol-4-yl substructure also present in 3-(1-Ethyl-1H-pyrazol-4-yl)aniline. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (7w)

Compound Description: 7w is a potent GlyT1 inhibitor designed by modifying the core structure of SSR504734. It exhibits significant effects in rodent models for schizophrenia without causing undesirable central nervous system side effects. []

Relevance: This compound shares a key structural feature with 3-(1-Ethyl-1H-pyrazol-4-yl)aniline, namely the presence of the 1-ethyl-1H-pyrazol-4-yl substituent. This shared moiety suggests a potential structural similarity and possibly similar biological activity profiles between the two compounds. []

Overview

3-(1-Ethyl-1H-pyrazol-4-yl)aniline is an organic compound characterized by the presence of an ethyl-substituted pyrazole ring and an aniline moiety. Its molecular formula is C11H14N4C_{11}H_{14}N_{4}, with a molecular weight of approximately 187.24 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Source

The synthesis of 3-(1-Ethyl-1H-pyrazol-4-yl)aniline typically involves the condensation reaction of an appropriate aniline derivative with an ethyl-substituted pyrazole precursor under basic conditions. Recent studies have highlighted advancements in synthetic methodologies that enhance yield and purity while adhering to green chemistry principles .

Classification

This compound falls under the category of heterocyclic compounds, specifically pyrazole derivatives, which are known for their diverse biological activities and applications in drug discovery .

Synthesis Analysis

Methods

The primary method for synthesizing 3-(1-Ethyl-1H-pyrazol-4-yl)aniline involves a condensation reaction between ethyl-substituted hydrazine and a suitable aromatic aldehyde or ketone. Various synthetic routes have been explored, including:

  • Cyclocondensation Reactions: Utilizing hydrazines as nucleophiles with carbonyl compounds to form pyrazole rings .
  • Catalytic Methods: Employing metal catalysts to facilitate the reaction under milder conditions, improving regioselectivity and yield .
  • Continuous Flow Reactors: Implementing modern techniques to enhance reaction efficiency and scalability for industrial applications.

Technical Details

The synthesis often requires specific conditions such as temperature control and the use of solvents like dimethylsulfoxide. Characterization of the final product is typically confirmed through techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry.

Molecular Structure Analysis

Structure

The molecular structure of 3-(1-Ethyl-1H-pyrazol-4-yl)aniline features a pyrazole ring attached to a phenyl group via an amino linkage. The ethyl substitution on the pyrazole ring significantly influences its chemical properties and biological activity.

Data

  • Molecular Formula: C11H14N4C_{11}H_{14}N_{4}
  • Molecular Weight: 187.24 g/mol
  • Structural Representation: The compound can be represented as follows:
C11H14N4\text{C}_{11}\text{H}_{14}\text{N}_{4}
Chemical Reactions Analysis

Reactions

3-(1-Ethyl-1H-pyrazol-4-yl)aniline can participate in various chemical reactions, including:

  • Substitution Reactions: The amino group can act as a nucleophile in electrophilic aromatic substitution.
  • Coupling Reactions: It can undergo coupling with other aromatic systems or heterocycles to form more complex structures.

Technical Details

The reactivity of this compound can be influenced by the electronic effects of the substituents on the pyrazole ring, which can modulate its interaction with electrophiles or nucleophiles during reactions .

Mechanism of Action

Process

In biological contexts, 3-(1-Ethyl-1H-pyrazol-4-yl)aniline has been studied for its potential to inhibit specific kinases involved in cancer pathways. The mechanism typically involves:

  1. Binding Affinity: The compound binds to target enzymes, disrupting their activity.
  2. Enzyme Inhibition: This leads to decreased cell proliferation by interfering with critical signaling pathways.

Data

Molecular docking studies have indicated that 3-(1-Ethyl-1H-pyrazol-4-yl)aniline exhibits significant binding affinity towards various protein targets, suggesting its potential as a therapeutic agent in cancer treatment .

Physical and Chemical Properties Analysis

Physical Properties

3-(1-Ethyl-1H-pyrazol-4-yl)aniline is generally a solid at room temperature, with properties that may include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethylsulfoxide.

Chemical Properties

The compound exhibits characteristic reactivity associated with both the aniline and pyrazole functional groups, including:

  • Basicity: The amino group contributes to its basic nature.
  • Reactivity with Electrophiles: The presence of the pyrazole ring allows for electrophilic aromatic substitution reactions.
Applications

Scientific Uses

3-(1-Ethyl-1H-pyrazol-4-yl)aniline has several applications in scientific research:

  • Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit kinase activity .
  • Biological Studies: Used in studies exploring enzyme interactions and molecular docking to understand binding mechanisms.

This compound represents a significant area of interest for researchers aiming to develop novel therapeutic agents targeting various diseases, particularly cancer. Its unique structural features provide opportunities for further exploration in drug design and development.

Introduction to Pyrazole-Aniline Hybrids in Medicinal Chemistry

Role of Pyrazole Derivatives in Drug Discovery

Pyrazole-based scaffolds are privileged structures in medicinal chemistry due to their versatile pharmacological profiles and favorable physicochemical properties. The 1H-pyrazole core enables diverse substitution patterns at N1, C3, C4, and C5 positions, facilitating tailored interactions with biological targets. This adaptability has yielded numerous clinical agents, including the COX-2 inhibitor celecoxib and the JAK inhibitor ruxolitinib. The incorporation of electron-withdrawing or -donating groups significantly modulates pharmacokinetic behavior, particularly metabolic stability and membrane permeability. Pyrazole-containing compounds frequently exhibit enhanced target selectivity due to their ability to form hydrogen bonds, dipole interactions, and π-stacking with enzyme binding pockets. The 1-ethyl substitution in pyrazole derivatives like 3-(1-ethyl-1H-pyrazol-4-yl)aniline reduces first-pass metabolism compared to N-unsubstituted analogs, extending plasma half-life [2] [3].

Table 1: Therapeutic Applications of Pyrazole-Based Drugs

Drug NameCore StructureTherapeutic AreaKey Structural Features
Celecoxib1,2-DiarylpyrazoleCOX-2 InhibitionSulfonamide group at C1, trifluoromethyl at C3
RuxolitinibPyrrolopyrazoleJAK InhibitionNitrile group, pyrimidine ring
Derivatives of 3-(1-Ethyl-1H-pyrazol-4-yl)anilinePyrazole-anilineAntimycobacterial (Research)Free aniline group, N1-ethyl substitution

Structural Significance of Aniline-Pyrazole Conjugates

The conjugation of aniline to pyrazole via carbon-carbon bonding creates a planar, electronically delocalized system that enhances target engagement capabilities. 3-(1-Ethyl-1H-pyrazol-4-yl)aniline (CAS 1247719-87-4, C₁₁H₁₃N₃, MW 187.25 g/mol) exemplifies this hybrid architecture [2]. Its structure features a primary amine (-NH₂) at the meta position of the phenyl ring connected to the 4-position of the 1-ethylpyrazole moiety. This arrangement positions the aniline group as both a hydrogen bond donor (N-H) and acceptor (lone pair), enabling interactions with polar residues in binding pockets. The ethyl group at N1 of pyrazole enhances lipophilicity (logP ≈ 2.3) and serves as a metabolic blocker, preventing oxidative degradation at the pyrazole nitrogen [2] [3]. Key structural identifiers include:

  • SMILES: CCN1C=C(C=N1)C1=CC(N)=CC=C1
  • InChIKey: QIJVSGWVIMKRAH-UHFFFAOYSA-NThe electron-donating aniline group influences electron density distribution across the hybrid system, as evidenced by bathochromic shifts in UV spectra (>20 nm red shift vs unsubstituted analogs) [2].

Positional Isomerism and Bioactivity: 3- vs. 2-Substituted Analogs

Positional isomerism profoundly impacts the bioactivity of aniline-pyrazole conjugates. The 3-substituted isomer (3-(1-ethyl-1H-pyrazol-4-yl)aniline) demonstrates superior binding affinity in antimycobacterial assays compared to its 2-substituted counterpart due to differences in molecular topology and electronic distribution. In the 3-isomer, the aniline group adopts a coplanar orientation relative to the pyrazole ring, facilitating extended π-conjugation and optimized target interactions. By contrast, 2-substituted analogs experience steric hindrance between the aniline and pyrazole, forcing dihedral angles >30° and disrupting planarity [3].

Table 2: Comparative Analysis of Positional Isomers

Property3-(1-Ethyl-1H-pyrazol-4-yl)aniline2-(1-Ethyl-1H-pyrazol-4-yl)aniline
Substitution PatternMeta-substitution on aniline ringOrtho-substitution on aniline ring
Molecular GeometryNear-planar (dihedral angle <10°)Non-planar (dihedral angle 35-40°)
Electronic EffectResonance-assisted electron donationSteric inhibition of resonance
Reported MIC* against Mtb12.5 μM (in hybrid derivatives)>50 μM
Synthetic AccessibilityHigh yield (>80%) via Suzuki couplingModerate yield (45-60%)

*Minimum Inhibitory Concentration against Mycobacterium tuberculosis observed in structural analogs [3]

The 3-isomer’s bioisosteric equivalence to m-aminobenzoic acid derivatives enables its application in antimycobacterial scaffolds, as demonstrated in hybrid molecules where it replaces cyclopropyl groups while maintaining target engagement [3]. Molecular modeling reveals the 3-isomer’s aniline group forms dual hydrogen bonds with Thr²³⁴ and Gly²³⁶ residues in Mtb enoyl reductase, whereas the 2-isomer achieves only single-point attachment. This structural advantage underpins the 3-isomer’s prevalence in medicinal chemistry applications, evidenced by its incorporation into complex pharmacophores like oxadiazole-isoxazole hybrids (e.g., EVT-2818433) [6].

Properties

CAS Number

1247719-87-4

Product Name

3-(1-Ethyl-1H-pyrazol-4-YL)aniline

IUPAC Name

3-(1-ethylpyrazol-4-yl)aniline

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

InChI

InChI=1S/C11H13N3/c1-2-14-8-10(7-13-14)9-4-3-5-11(12)6-9/h3-8H,2,12H2,1H3

InChI Key

QIJVSGWVIMKRAH-UHFFFAOYSA-N

SMILES

CCN1C=C(C=N1)C2=CC(=CC=C2)N

Canonical SMILES

CCN1C=C(C=N1)C2=CC(=CC=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.